molecular formula C12H15N3S B7556413 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine

1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine

Cat. No. B7556413
M. Wt: 233.33 g/mol
InChI Key: JEXROMIATROMSH-UHFFFAOYSA-N
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Description

1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of pyrazolamines, which are known for their anti-inflammatory and analgesic properties.

Scientific Research Applications

1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine reduces the production of prostaglandins, thereby reducing inflammation and pain.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been shown to induce apoptosis in cancer cells. The exact mechanism of this action is not fully understood, but it is believed to involve the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been shown to induce apoptosis in cancer cells. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound.
However, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine also has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. One direction is to further explore its potential therapeutic applications in various diseases. It has already been shown to have anti-inflammatory, analgesic, and anti-cancer properties, but further studies are needed to fully understand its potential in these areas.
Another direction is to explore the use of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine in combination with other compounds for the treatment of various diseases. It has been shown to have synergistic effects with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.
In addition, further studies are needed to fully understand the mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine and its effects on various pathways in the body. This will help to better understand its potential therapeutic applications and to develop more effective treatments for various diseases.
Conclusion
In conclusion, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, or 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and has been extensively studied for its potential in various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the reaction of 1-methylpyrazole-4-carboxylic acid with 4-methylthiobenzyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. This method has been optimized to produce high yields of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine with good purity.

properties

IUPAC Name

1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXROMIATROMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine

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